Adenylophosphonopropionate

Description

Historical Context of Nucleotide Analog Research and Development

The mid-20th century witnessed a burgeoning interest in the chemical synthesis of nucleotide analogues. This field was born out of a desire to understand the precise mechanisms by which enzymes recognize and process their natural nucleotide substrates, such as adenosine (B11128) triphosphate (ATP). A primary strategy was the creation of "non-hydrolyzable" analogues, molecules that could bind to an enzyme's active site like the natural substrate but were resistant to the enzymatic cleavage of their phosphate (B84403) bonds.

These stable analogues effectively act as competitive inhibitors, allowing researchers to trap and study enzyme-substrate complexes, elucidate reaction mechanisms, and investigate the roles of nucleotide binding in cellular processes. nih.govresearchgate.net The development of compounds like adenylyl imidodiphosphate (AMP-PNP) and adenylyl methylenediphosphate (AMP-PCP) were milestones in this endeavor, providing biochemists with tools to study ATP-dependent enzymes without the complication of substrate turnover. nih.gov This era of chemical ingenuity laid the groundwork for the synthesis of more specialized nucleotide analogues, including Adenylophosphonopropionate, which was designed to target a specific class of enzymes involved in purine (B94841) metabolism.

Structural Classification of this compound as a Synthetic Nucleotide Analogue

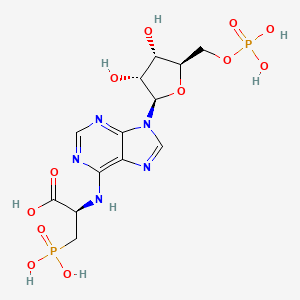

This compound, also known by its chemical name dl-alanine, 3-phosphono-n-(9-(5-o-phosphono-beta-d-ribofuranosyl)-9h-purin-6-yl)-, is classified as a synthetic nucleotide analogue. ontosight.ai Its structure is not an analogue of ATP, but rather of adenylosuccinate , an intermediate in the purine nucleotide cycle. acs.orgwikipedia.org

The key structural modification in this compound lies in the replacement of the aspartate moiety of adenylosuccinate with 3-phosphonoalanine . acs.orgacs.org This substitution of a carboxyl group with a phosphonate (B1237965) group is a critical feature. The carbon-phosphorus (C-P) bond in the phosphonate group is exceptionally stable and resistant to enzymatic cleavage compared to the carbon-nitrogen (C-N) bond in the natural substrate. ontosight.aiCurrent time information in Bangalore, IN. This inherent stability is the cornerstone of its utility in biochemical studies.

Table 1: Structural Comparison of Adenylosuccinate and this compound

| Feature | Adenylosuccinate | This compound |

| Core Nucleotide | Adenosine Monophosphate (AMP) | Adenosine Monophosphate (AMP) |

| Attached Moiety | Aspartate | 3-Phosphonoalanine |

| Key Functional Group | Carboxyl Group (-COOH) | Phosphonate Group (-PO3H2) |

| Bond Susceptible to Cleavage | Carbon-Nitrogen bond | Carbon-Phosphorus bond (stable) |

Foundational Significance within Biochemical and Molecular Biology Disciplines

The primary significance of this compound in biochemistry and molecular biology stems from its potent and specific inhibition of the enzyme adenylosuccinase (also known as adenylosuccinate lyase). acs.orgacs.org This enzyme catalyzes a crucial step in both the de novo synthesis of purines and in the purine nucleotide cycle. acs.org

In a seminal 1978 study by Brand and Lowenstein, this compound was synthesized and identified as an exceptionally powerful competitive inhibitor of adenylosuccinase. acs.orgacs.org The researchers demonstrated that this analogue binds tightly to the enzyme's active site, with a Ki (inhibition constant) in the nanomolar range, making it a highly effective tool for studying the enzyme's function. acs.org

One of the practical applications of this potent inhibition was the development of a novel method for purifying adenylosuccinate lyase. By covalently attaching this compound to an agarose (B213101) matrix, researchers created an affinity chromatography column that could specifically bind and isolate the enzyme from crude cell extracts. researchgate.netnih.gov This technique provided a significant advancement in obtaining pure preparations of the enzyme for further characterization. nih.govduke.edu

The use of this compound has been instrumental in dissecting the kinetics and mechanism of adenylosuccinase from various organisms. researchgate.netnih.gov By using this inhibitor, scientists have been able to probe the structure of the active site and understand the molecular interactions necessary for catalysis. These studies have contributed to a deeper understanding of purine metabolism and its role in cellular physiology and disease. tandfonline.comdntb.gov.ua

Table 2: Key Research Findings Involving this compound

| Year | Research Finding | Significance | Reference(s) |

| 1978 | Synthesis and identification of this compound as a potent competitive inhibitor of adenylosuccinase. | Provided a powerful new tool for studying purine metabolism. | acs.orgacs.org |

| 1982 | Use of this compound in an affinity chromatography column to purify adenylosuccinate lyase from rat skeletal muscle. | Enabled efficient isolation of the enzyme for detailed structural and functional studies. | nih.govduke.edu |

Structure

2D Structure

3D Structure

Properties

CAS No. |

66723-09-9 |

|---|---|

Molecular Formula |

C13H19N5O12P2 |

Molecular Weight |

499.26 g/mol |

IUPAC Name |

(2R)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]purin-6-yl]amino]-3-phosphonopropanoic acid |

InChI |

InChI=1S/C13H19N5O12P2/c19-8-6(1-29-32(26,27)28)30-12(9(8)20)18-4-16-7-10(14-3-15-11(7)18)17-5(13(21)22)2-31(23,24)25/h3-6,8-9,12,19-20H,1-2H2,(H,21,22)(H,14,15,17)(H2,23,24,25)(H2,26,27,28)/t5-,6+,8+,9+,12+/m0/s1 |

InChI Key |

FGKAJDFZKDATMR-MACXSXHHSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NC(CP(=O)(O)O)C(=O)O |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N[C@@H](CP(=O)(O)O)C(=O)O |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NC(CP(=O)(O)O)C(=O)O |

Synonyms |

adenylophosphonopropionate N(6)(Dl-1-carboxy-2-phosphonethyl)adenosine 5'-monophosphate |

Origin of Product |

United States |

Enzymatic Interactions and Mechanisms of Adenylophosphonopropionate

Competitive Inhibition of Adenylosuccinate Lyase (ADSL) by Adenylophosphonopropionate

This compound, a synthetic analogue of the substrate adenylosuccinate, is a potent and highly specific inhibitor of adenylosuccinate lyase (ADSL, EC 4.3.2.2). acs.org This enzyme plays a crucial role in the de novo synthesis of purine (B94841) nucleotides by catalyzing two distinct reactions: the conversion of succinylaminoimidazole-carboxamide ribotide (SAICAR) to aminoimidazole-carboxamide ribotide (AICAR) and the cleavage of adenylosuccinate (S-AMP) to adenosine (B11128) monophosphate (AMP) and fumarate (B1241708). nih.govcuni.cz The inhibitory action of this compound is a classic example of competitive inhibition, where it binds to the enzyme's active site, preventing the binding of the natural substrates. acs.orgnih.gov

Kinetic studies have firmly established that this compound acts as a classical competitive inhibitor of adenylosuccinate lyase. acs.orgnih.gov This mode of inhibition is characterized by an increase in the apparent Michaelis constant (Kₘ) for the substrate with no change in the maximum reaction velocity (Vₘₐₓ). nih.gov The inhibitor demonstrates exceptionally high affinity for the enzyme, with apparent inhibitor constants (Kᵢ) in the nanomolar range. acs.org The inhibition is freely reversible. acs.org

The potency of this inhibition is highlighted by the Kₘ/Kᵢ ratio, which falls between 44 and 1350 when adenylosuccinate is the substrate, underscoring the inhibitor's powerful binding compared to the natural substrate. acs.org A similar competitive inhibition pattern is observed with a related analogue, adenosine phosphonobutyric acid, 2′(3′), 5′-diphosphate (APBADP), against both human and Bacillus subtilis ADSL, further confirming this mechanism. nih.govwikipedia.org

Table 1: Kinetic Parameters of ADSL Inhibition by Phosphonate (B1237965) Analogues

| Inhibitor | Enzyme Source | Inhibition Type | Apparent Kᵢ Value | Reference |

|---|---|---|---|---|

| This compound | Various (Yeast, Muscle, Liver) | Competitive | 5.4 - 86 nM | acs.org |

| APBADP | Bacillus subtilis | Competitive | ~0.17 µM | nih.gov |

| APBADP | Human | Competitive | ~0.15 µM | nih.gov |

The potent inhibitory effect of this compound has been observed across ADSL enzymes from a wide variety of biological sources, though with some variation in affinity. acs.org This suggests a highly conserved active site structure for the enzyme. Studies have documented strong inhibition of ADSL from muscle, liver, and yeast. acs.org

While direct Kᵢ values for this compound against human and Bacillus subtilis ADSL are not specified in the primary literature, studies with the closely related competitive inhibitor APBADP show Kᵢ values of 0.09-0.21 µM for human ADSL and 0.16-0.18 µM for B. subtilis ADSL. nih.gov In the parasite Schistosoma mansoni, which relies on the purine salvage pathway for survival, ADSL is considered a potential chemotherapeutic target, indicating that inhibitors like this compound could be effective against it. researchgate.netnih.gov

Table 2: Differential Inhibition of ADSL by this compound

| Enzyme Source | Apparent Kᵢ Value | Reference |

|---|---|---|

| Muscle (Rat) | 22 - 65 nM | acs.org |

| Liver (Rat) | 5.4 - 86 nM (Range across sources) | acs.org |

| Yeast | 5.4 - 86 nM (Range across sources) | acs.org |

| Human | Inhibited by analogues; considered a target. nih.govnih.gov | nih.govnih.gov |

| Bacillus subtilis | Inhibited by analogues. nih.gov | nih.gov |

| Schistosoma mansoni | Identified as a potential drug target. researchgate.netnih.gov | researchgate.netnih.gov |

The remarkable potency of this compound as an ADSL inhibitor stems from its structural design, specifically the replacement of the substrate's aspartate carboxyl group with a phosphonate group. acs.org This substitution creates an analogue that the enzyme recognizes and binds with extremely high affinity. The phosphonate group, existing as a dianion at physiological pH, is a critical determinant for this strong interaction. acs.orgacs.org

While mimicking the charge of the natural substrate's carboxylate, the phosphonate dianion's distinct geometry and electronic properties likely facilitate more favorable interactions within the enzyme's active site. acs.orgacs.org This suggests that the phosphonate group is not just a simple structural mimic but plays an active role in stabilizing the enzyme-inhibitor complex, potentially by inducing a conformational change that locks the inhibitor in place, a mechanism observed in other phosphonate-enzyme interactions. acs.org

The superiority of the phosphonate group in this compound for ADSL inhibition is evident when compared to other substrate analogues. Analogues where the phosphonate group is replaced by other functional groups, including the original carboxyl group of the natural substrate, are significantly poorer inhibitors. acs.org

Furthermore, fluoro analogues of adenylosuccinate and SAICAR have been synthesized and tested. nih.gov These compounds, which contain a fluorine atom in place of a hydrogen on the succinyl portion, are also competitive inhibitors of ADSL with Kᵢ values well below the Kₘ values of the natural substrates, indicating they are potent inhibitors. nih.gov However, the nanomolar affinity of this compound suggests that the phosphonate modification results in a more powerful inhibitor than the fluoro-substituted analogues. acs.org

Interactions with Other Enzymes Involved in Nucleotide Metabolism and Nucleic Acid Synthesis

This compound demonstrates a high degree of specificity for adenylosuccinate lyase. Studies have shown that it does not significantly inhibit other enzymes involved in related metabolic pathways. For example, it was found to be inactive against cyclic nucleotide phosphodiesterase. acs.org The inhibitor was also tested in kinetic studies involving other enzymes such as aspartate aminotransferase, alanine (B10760859) dehydrogenase, and glutamate (B1630785) dehydrogenase without reported inhibitory effects, reinforcing its specificity for ADSL. acs.org This high specificity makes it a valuable tool for studying the specific functions of ADSL without confounding effects from the inhibition of other enzymes.

Mechanistic Insights into Enzyme Catalysis from Analogue Binding (e.g., Substrate Analogue Behavior, Chain Termination in Research Applications)

The use of non-cleavable substrate analogues like this compound and the related compound APBADP has provided significant mechanistic insights into the function of ADSL. nih.gov Because ADSL catalyzes two separate reactions in the purine synthesis pathway, a key question was whether the two substrates (SAICAR and adenylosuccinate) bind to the same or different active sites. nih.govwikipedia.org Kinetic studies using these potent competitive inhibitors have demonstrated that they inhibit the enzyme's activity on both substrates. nih.gov This finding strongly indicates that both SAICAR and adenylosuccinate are processed at the same active site. nih.govwikipedia.org

Beyond mechanistic elucidation, the high-affinity binding of this compound has been exploited in practical research applications. Its stability and strong, specific interaction with ADSL make it an ideal ligand for affinity chromatography. nih.gov Researchers have successfully purified adenylosuccinate lyase from rat skeletal muscle to apparent homogeneity by using a chromatography column containing covalently bound this compound. nih.gov This application demonstrates the utility of such substrate analogues as powerful tools for biochemical research.

Adenylophosphonopropionate in the Elucidation of Metabolic Pathways

Contributions to the Understanding of Purine (B94841) Biosynthesis Pathways

Purine nucleotides, such as adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), are essential molecules for a vast array of cellular processes, including DNA and RNA synthesis, energy transfer, and cell signaling. nih.gov Cells can produce these vital molecules through two main routes: the de novo synthesis pathway, which builds purines from simpler precursor molecules, and the salvage pathway, which recycles pre-existing purine bases. frontiersin.orgpixorize.com Adenylophosphonopropionate has been instrumental in dissecting the enzymes and regulatory mechanisms involved in both of these pathways.

Investigating the De Novo Purine Synthesis Pathway

The de novo purine synthesis pathway is a multi-step process that converts phosphoribosyl pyrophosphate (PRPP) into inosine (B1671953) monophosphate (IMP), which then serves as a precursor for both AMP and GMP. frontiersin.orgyoutube.com One of the key enzymes in this pathway is adenylosuccinate lyase (ADSL), which catalyzes two distinct reactions: the conversion of succinylaminoimidazolecarboxamide ribotide (SAICAR) to aminoimidazolecarboxamide ribotide (AICAR) and the conversion of adenylosuccinate to AMP. mdpi.com

The inhibitory properties of this compound have also been exploited in the purification of adenylosuccinate lyase. By covalently attaching this compound to an agarose (B213101) matrix, a highly specific affinity chromatography column can be created. This technique has enabled the isolation of highly purified ADSL from various sources, facilitating detailed kinetic and structural studies of the enzyme. nih.gov

Table 1: Inhibition of Adenylosuccinase by this compound

| Enzyme Source | Inhibitor | K_i Value (nM) |

| Rat Skeletal Muscle | This compound | 22-65 |

| Source: acs.org |

Analysis of the Purine Salvage Pathway

The purine salvage pathway provides a more energy-efficient alternative to de novo synthesis by recycling purine bases and nucleosides derived from the breakdown of nucleic acids or from dietary sources. almerja.comthesciencenotes.com While this compound's primary role as a research tool has been in studying the de novo pathway, its effects on the interconnectedness of purine metabolism indirectly provide insights into the salvage pathway's dynamics.

By inhibiting adenylosuccinate lyase, this compound can lead to a decrease in the intracellular pool of AMP. This reduction can, in turn, upregulate the activity of the salvage pathway as the cell attempts to compensate for the AMP deficit by increasing the recycling of adenine (B156593) and adenosine. nih.gov Studying the cellular response to adenylosuccinate lyase inhibition by this compound helps to elucidate the regulatory feedback mechanisms that balance the contributions of the de novo and salvage pathways to maintain purine homeostasis. almerja.com

Probing Enzyme Functions within Interconnected Metabolic Cycles (e.g., Purine Nucleotide Cycle)

The purine nucleotide cycle is a crucial metabolic pathway, particularly in muscle and brain tissue, that interconverts AMP and IMP. wikipedia.orgnih.gov This cycle plays a significant role in energy metabolism, amino acid catabolism, and the regulation of glycolysis. wikipedia.orgnih.gov The cycle consists of three enzymes: AMP deaminase, adenylosuccinate synthetase, and adenylosuccinate lyase. nih.gov

This compound's potent and specific inhibition of adenylosuccinate lyase makes it an invaluable probe for studying the dynamics of the purine nucleotide cycle. acs.orgdntb.gov.ua By blocking this key enzyme, researchers can investigate the consequences of disrupting the cycle. For instance, inhibition of adenylosuccinate lyase leads to the accumulation of adenylosuccinate, the substrate for this enzyme. nih.gov This accumulation can have feedback effects on the other enzymes in the cycle, providing information about the regulatory mechanisms that coordinate the cycle's activity. nih.gov

Furthermore, by observing the metabolic consequences of inhibiting the purine nucleotide cycle with this compound, scientists can better understand its physiological roles. For example, studies using this inhibitor have helped to confirm the cycle's importance in ammonia (B1221849) production in muscle during exercise and in maintaining the cellular energy charge. rug.nl

Table 2: Enzymes of the Purine Nucleotide Cycle

| Enzyme | Reaction Catalyzed | Role in the Cycle |

| AMP Deaminase | AMP → IMP + NH₃ | Deaminates AMP to form IMP. |

| Adenylosuccinate Synthetase | IMP + Aspartate + GTP → Adenylosuccinate + GDP + Pi | Converts IMP to adenylosuccinate. |

| Adenylosuccinate Lyase | Adenylosuccinate → AMP + Fumarate (B1241708) | Cleaves adenylosuccinate to regenerate AMP. |

| Source: nih.govwikipedia.org |

Application in Metabolic Flux Studies (as a research probe, not a therapeutic agent)

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell or organism. vanderbilt.edu This is often achieved by introducing isotopically labeled substrates (e.g., ¹³C-labeled glucose) and tracking the incorporation of these labels into various metabolites. vanderbilt.eduplos.org

This compound serves as a valuable research probe in MFA studies of purine metabolism. By specifically inhibiting adenylosuccinate lyase, it creates a predictable perturbation in the metabolic network. acs.org This allows researchers to observe how the metabolic fluxes through interconnected pathways, such as glycolysis, the citric acid cycle, and other amino acid metabolic pathways, are redistributed in response to the blockage of a specific enzymatic step. nih.govnih.gov

For example, by using this compound in conjunction with ¹³C-labeled precursors, researchers can trace the flow of carbon atoms through the central carbon metabolism and into the purine biosynthesis pathways. The accumulation of labeled intermediates upstream of the inhibited adenylosuccinate lyase and the altered labeling patterns of downstream metabolites provide quantitative data on the contribution of different pathways to purine production under specific conditions. plos.org These studies are crucial for understanding the metabolic reprogramming that occurs in various physiological and pathological states.

Applications of Adenylophosphonopropionate As a Biochemical Research Tool and Probe

Utilization in Enzyme Purification via Affinity Chromatography (e.g., Adenylosuccinate Lyase)

Affinity chromatography is a powerful technique that purifies a specific molecule from a complex mixture based on a highly specific biological interaction. Adenylophosphonopropionate has been effectively used as a ligand in this context to purify enzymes that recognize its substrate counterpart, adenylosuccinate.

A prime example is the purification of adenylosuccinate lyase (ADSL) from rat skeletal muscle. In this process, this compound is covalently bound to an agarose (B213101) matrix, creating a stationary phase with high affinity for ADSL. When a crude cell extract is passed through this column, ADSL binds specifically to the immobilized this compound, while other proteins are washed away. The purified enzyme can then be eluted by changing the buffer conditions. This method, combining ion-exchange and affinity chromatography, has been successful in purifying the enzyme to apparent homogeneity nih.gov. The high specificity of the interaction ensures a significant purification factor, yielding a stable enzyme preparation suitable for further characterization nih.gov.

Table 1: Properties of Rat Skeletal Muscle Adenylosuccinate Lyase Purified via Affinity Chromatography

| Parameter | Value | Method |

|---|---|---|

| Specific Activity | 11 µmol/min per mg | Enzyme Assay at 25°C |

| Subunit Molecular Weight (Mr) | 52,000 | SDS-PAGE |

| Native Molecular Weight (Mr) | ~200,000 | Gel Filtration |

| Km for adenylosuccinate | 1.5 µM | Kinetic Analysis |

| Km for SAICAR | ~1.0 µM | Kinetic Analysis |

Elucidating Enzyme Active Site Topography and Conformational Dynamics

Phosphonate (B1237965) analogs of substrates are crucial tools for mapping the active sites of enzymes. Because they bind to the active site but are not cleaved, they allow researchers to study the binding event and the structural features of the enzyme-ligand complex.

Kinetic studies using substrate analogs like adenosine (B11128) phosphonobutyric acid 2'(3'), 5'-diphosphate (APBADP), a competitive inhibitor of adenylosuccinate lyase, have demonstrated that both reactions catalyzed by the enzyme occur at the same active site wikipedia.org. The use of such inhibitors helps to define the spatial and electronic requirements for substrate binding. For instance, these studies can reveal how the substrate or its products fit within the active site. In the case of ADSL, it was shown that after the cleavage reaction, the adenosine monophosphate (AMP) product must rotate slightly to allow for the release of the other product, fumarate (B1241708) wikipedia.org. The active site of ADSL is formed by residues from three different subunits of its tetrameric structure, and inhibitor binding studies help to confirm the importance of this complex quaternary arrangement for catalysis nih.govnih.gov.

Development and Refinement of Enzyme Assays and Kinetic Characterization Methodologies

Stable substrate analogs are fundamental to the development and validation of robust enzyme assays. By acting as specific competitive inhibitors, compounds like this compound and its fluoro or nitro derivatives allow for precise kinetic characterization of an enzyme.

These analogs are used to determine key kinetic parameters, such as the inhibition constant (Ki), which provides a measure of the inhibitor's binding affinity. For example, fluoro analogues of adenylosuccinate and SAICAR have been shown to be potent competitive inhibitors of adenylosuccinate lyase, with Ki values significantly lower than the Km values for the natural substrates nih.gov. This indicates a high affinity for the enzyme's active site. The availability of such specific inhibitors is essential for validating new assay methods, ensuring that the measured activity is indeed from the enzyme of interest and not from confounding reactions. They serve as critical controls in refining assay conditions and are invaluable tools for studying the enzyme's mechanism scbt.com.

Table 2: Kinetic Parameters of Adenylosuccinate Lyase with Substrates and Inhibitors

| Compound | Type | Parameter | Value |

|---|---|---|---|

| Adenylosuccinate | Substrate | Km | 1.5 µM nih.gov |

| SAICAR | Substrate | Km | ~1.0 µM nih.gov |

| Fluoro analogue of Adenylosuccinate | Competitive Inhibitor | Ki | < 1.5 µM nih.gov |

| Fluoro analogue of SAICAR | Competitive Inhibitor | Ki | < 1.0 µM nih.gov |

Roles in Fundamental Molecular Biology Techniques (e.g., DNA/RNA Synthesis Studies as a Probe)

While direct use of this compound as a probe in DNA/RNA synthesis is not widely documented, the broader class of nucleoside phosphonates is critically important in this field. These analogs, which feature a stable carbon-phosphorus bond instead of the labile phosphoester bond of natural nucleotides, are powerful tools for studying the mechanisms of DNA and RNA polymerases nih.govfrontiersin.org.

Nucleotide phosphonate analogs can be incorporated into growing nucleic acid chains, where they can act as chain terminators or introduce specific modifications. Because they are resistant to nuclease degradation, they are also used to create stable oligonucleotides for various applications. Researchers use these probes to dissect the kinetic and mechanistic details of polymerase action, including substrate recognition, catalysis, and translocation nih.gov. The chemical synthesis of DNA and RNA has been greatly advanced by the use of H-phosphonate and phosphoramidite (B1245037) chemistries, which allow for the creation of these modified nucleic acid analogs nih.gov.

Investigations in Non-Human, Non-Clinical Biological Systems (e.g., Parasitic Metabolic Pathway Research)

This compound and related inhibitors are instrumental in studying metabolic pathways in parasites, which can differ significantly from those in their hosts. These differences present opportunities for developing targeted chemotherapies.

The parasitic trematode Schistosoma mansoni, the causative agent of schistosomiasis, has a unique metabolic dependency that makes its adenylosuccinate lyase (SmADSL) an attractive drug target bohrium.com. Unlike humans, who can synthesize purines through both de novo and salvage pathways, Schistosoma species rely entirely on the purine (B94841) salvage pathway to acquire the necessary building blocks for DNA and RNA synthesis nih.govnih.govfrontiersin.org. SmADSL is a crucial enzyme in this pathway bohrium.com. Researchers have performed detailed kinetic characterization of SmADSL using its substrates, adenylosuccinate and SAICAR, and determined its three-dimensional structure through X-ray crystallography nih.govbohrium.com. These studies provide a foundation for the structure-based design of specific inhibitors that could target the parasite's enzyme without affecting the human counterpart.

The absolute reliance of S. mansoni on the purine salvage pathway highlights a critical metabolic vulnerability nih.govfrontiersin.org. Enzymes within this pathway, including SmADSL, are essential for the parasite's survival and replication nih.gov. By studying the structure and function of these enzymes, researchers gain fundamental insights into the pathogen's specific metabolic needs. The active site of SmADSL is highly conserved between the parasite and human enzymes, making the development of species-specific inhibitors challenging nih.govbohrium.com. However, structural analyses have revealed differences in the interfaces between the subunits that form the enzyme complex. These distinct subunit interfaces could potentially be targeted by novel drugs designed to disrupt the enzyme's quaternary structure, offering a promising avenue for anti-schistosomal therapy nih.govbohrium.com.

Structural Biology and Computational Studies of Adenylophosphonopropionate Enzyme Complexes

X-ray Crystallographic Analyses of Enzyme-Analog Complexes (e.g., Adenylosuccinate Lyase complexes)

X-ray crystallography provides high-resolution structural information of enzyme active sites and the binding modes of inhibitors. While a crystal structure of Adenylosuccinate Lyase (ADSL) in a complex directly with Adenylophosphonopropionate is not publicly available, structures of ADSL with its natural product, AMP, and with phosphate (B84403) ions that mimic substrate binding have been determined. These structures reveal key features of the active site and the conformational changes associated with ligand binding. For instance, the crystal structure of Escherichia coli ADSL with two bound phosphate ions shows the enzyme in a substrate-bound conformation, highlighting the role of specific residues like His171 as a catalytic acid. nih.gov

Of particular relevance are studies on ADSL with other phosphonate (B1237965) inhibitors, such as adenosine (B11128) phosphonobutyric acid, 2′(3′), 5′-diphosphate (APBADP). Kinetic studies have shown that APBADP is a competitive inhibitor of both reactions catalyzed by ADSL, indicating that it binds to the same active site as the natural substrates. d-nb.info This suggests that this compound would also bind in this active site. The crystal structure of human ADSL in complex with AMP (PDB ID: 2j91) reveals the key interactions within the active site that are likely to be recapitulated by this compound. nih.govmdpi.com The adenine (B156593) moiety would be anchored through hydrogen bonds, and the phosphonate group would occupy the position of the phosphate in the natural substrate, forming salt bridges with positively charged residues.

| PDB ID | Enzyme | Ligand | Resolution (Å) | Key Findings |

| 2j91 | Human Adenylosuccinate Lyase | AMP | 1.8 | Reveals the binding mode of the product, highlighting key active site residues. nih.govmdpi.com |

| 2vd6 | Human Adenylosuccinate Lyase | Not specified | - | Used in comparative studies of mutant enzymes. nih.gov |

| - | E. coli Adenylosuccinate Lyase | Phosphate ions | 1.9 | Mimics the substrate-bound state and identifies His171 as a catalytic acid. nih.gov |

These crystallographic studies provide a structural framework for understanding how this compound and its analogues could inhibit ADSL. The phosphonate moiety is a key feature, acting as a stable mimic of the phosphate group in the natural substrate and interacting with crucial active site residues.

Spectroscopic Characterization of Ligand Binding and Induced Conformational Changes (e.g., NMR, CD)

Spectroscopic techniques are invaluable for studying the dynamics of enzyme-ligand interactions in solution. Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are particularly powerful in this regard.

NMR Spectroscopy: NMR can be used to detect the binding of ligands to enzymes and to characterize the structural changes that occur upon binding. In the context of ADSL, NMR has been used to detect the accumulation of its substrates, succinylaminoimidazole carboxamide riboside (SAICAr) and succinyladenosine (B8144472) (S-Ado), in the body fluids of patients with ADSL deficiency. nih.gov Furthermore, NMR has been employed to characterize the structure of other inhibitors of ADSL, such as alanosyl-AICOR. nih.gov While specific NMR studies on the binding of this compound to ADSL are not extensively reported, the technique is well-suited to probe such interactions. Changes in the chemical shifts of either the ligand or the protein upon complex formation can provide information on the binding site and the affinity of the interaction.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a sensitive technique for monitoring changes in the secondary and tertiary structure of proteins. The binding of a ligand, such as this compound, to an enzyme can induce conformational changes that are detectable by CD. nih.gov For example, a shift in the CD spectrum could indicate an increase or decrease in alpha-helical or beta-sheet content upon ligand binding. Although specific CD studies on the this compound-ADSL complex are not detailed in the literature, this technique would be a valuable tool to assess the global conformational changes in the enzyme upon binding of this phosphonate inhibitor.

Molecular Docking and Dynamics Simulations for Ligand-Protein Interaction Modeling

Computational methods such as molecular docking and molecular dynamics (MD) simulations provide powerful tools to model and analyze ligand-protein interactions at an atomic level.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies into the active site of ADSL would be guided by the known crystal structures of the enzyme with other ligands. The adenine and ribose moieties would be positioned to form key hydrogen bonds observed in the AMP-bound structure, while the phosphonopropionate group would be oriented to interact with the phosphate-binding residues. Such models can provide initial hypotheses about the binding mode and can be used to estimate the binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex, allowing for the study of its stability and the conformational changes that may occur over time. A simulation of the this compound-ADSL complex, starting from a docked pose, would allow for an assessment of the stability of the predicted interactions. MD simulations have been performed on ADSL with and without its substrates, revealing fluctuations in amino acid residues in disordered regions that become smaller upon ligand binding. acs.org Similar simulations with this compound would be expected to show a stabilization of the active site loops upon inhibitor binding.

These computational approaches are crucial for complementing experimental data and for guiding the design of new analogues with improved binding affinities and specificities.

Quantitative Structure-Activity Relationship (QSAR) Studies of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For this compound analogues, QSAR studies would be instrumental in identifying the key molecular descriptors that govern their inhibitory potency against a target enzyme like ADSL.

Data Set Compilation: A series of this compound analogues with varying structural modifications would be synthesized and their inhibitory activity (e.g., IC50 or Ki values) against the target enzyme would be determined.

Descriptor Calculation: A wide range of molecular descriptors for each analogue would be calculated. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., molecular shape, electrostatic potential).

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a mathematical model that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.

QSAR studies on inhibitors of other enzymes in the purine (B94841) biosynthesis pathway, such as purine nucleoside phosphorylase (PNP), have been successfully used to guide the design of more potent inhibitors. nih.govnih.gov A similar approach for this compound analogues could identify crucial structural features for optimal inhibition of ADSL, such as the ideal length and functionality of the propionate (B1217596) side chain or substitutions on the adenine ring.

Advanced Methodologies and Future Research Directions

Integration of High-Throughput Screening for Enzyme Modulator Discovery in Research Contexts

High-throughput screening (HTS) enables the rapid testing of thousands to millions of compounds to identify those that modulate the activity of a specific biological target. In the context of the purine (B94841) biosynthesis pathway, HTS assays are instrumental in discovering novel inhibitors or activators of key enzymes like adenylosuccinate synthetase (AdSS) and adenylosuccinase (ADSL), the targets of Adenylophosphonopropionate.

Future research can leverage this compound as a reference compound or a starting point for developing more sophisticated HTS assays. For instance, a competitive binding assay could be designed where libraries of small molecules are screened for their ability to displace this compound from the enzyme's active site. Such screens could identify new chemical scaffolds with potential therapeutic value for diseases characterized by dysregulated purine metabolism, such as certain cancers and metabolic disorders patsnap.com. Precision in these assays is achieved through meticulous structural analysis and screening processes that identify molecules capable of binding to the target enzyme with high affinity patsnap.com.

A typical HTS workflow utilizing this compound could involve:

Assay Development: A fluorescence or luminescence-based assay is optimized to measure the activity of recombinant AdSS or ADSL.

Control Validation: this compound is used as a positive control for inhibition to establish the assay's sensitivity and dynamic range (Z'-factor).

Library Screening: Large chemical libraries are screened against the enzyme.

Hit Identification & Confirmation: Compounds showing significant inhibition are re-tested to confirm their activity.

Mechanism of Action Studies: "Hit" compounds are further analyzed to determine if they compete with the substrate, like this compound, or act via a different mechanism.

| HTS Assay Parameter | Description | Role of this compound |

| Target Enzyme | Recombinant human Adenylosuccinate Synthetase (AdSS) | The enzyme that is inhibited. |

| Assay Principle | Competitive Fluorescence Polarization | A fluorescently-labeled this compound analogue is displaced by test compounds, causing a change in polarization. |

| Compound Library | >100,000 diverse small molecules | Screened for potential modulators. |

| Positive Control | Unlabeled this compound | Used to establish maximum displacement and validate assay performance. |

| Negative Control | DMSO vehicle | Represents baseline (no inhibition). |

| Hit Criteria | >50% displacement of the fluorescent probe | Identifies compounds for further investigation. |

Application in Novel Experimental Model Systems for Biochemical Pathway Studies

The complexity of metabolic pathways in vivo cannot be fully captured by isolated enzyme assays. Novel experimental models, such as organoids and microfluidic devices, offer more physiologically relevant environments to study the effects of enzyme inhibitors like this compound.

Organoids: These three-dimensional cell cultures mimic the structure and function of specific organs. Organoids derived from patient tissues could be used to study how inhibition of the purine nucleotide cycle by this compound affects tissue development, homeostasis, and disease pathology. For example, in cancer-derived organoids, which have a high demand for nucleotides to sustain rapid proliferation, applying this compound could reveal vulnerabilities in the purine synthesis pathway that could be exploited therapeutically patsnap.com.

Microfluidic Devices for Enzyme Research: Also known as "lab-on-a-chip" technology, microfluidics allows for the study of enzymatic reactions in precisely controlled microenvironments, consuming minimal reagents nih.govnih.gov. An immobilized enzyme microreactor could be created with AdSS or ADSL fixed to the surface of microchannels nih.gov. A continuous flow of substrate could then be introduced, followed by this compound at varying concentrations, to study enzyme kinetics in real-time with high precision nih.govllu.edu. This setup reduces reagent consumption and allows for rapid analysis of inhibitor potency and mechanism nih.govmdpi.com.

Non-human in vivo models: Organisms like Caenorhabditis elegans provide a powerful system to study the systemic effects of metabolic disruption. As the purine biosynthesis network is functionally conserved in C. elegans, using RNA interference (RNAi) to knock down the gene for ADSL while treating with this compound could elucidate the specific roles of the purine recycling pathway in development, muscle integrity, and germline maintenance biorxiv.org.

| Model System | Research Application with this compound | Potential Finding |

| Colon Cancer Organoids | Treatment with this compound to inhibit purine synthesis. | Determine the dependency of tumoroid growth on the purine nucleotide cycle. |

| Microfluidic Enzyme Reactor | Immobilized AdSS exposed to a gradient of this compound. | Precise determination of kinetic parameters (Kᵢ, kₒₙ/kₒff rates) under continuous flow conditions. |

| C. elegans (ADSL knockdown) | Administration of this compound to sensitized worms. | Uncover specific physiological defects (e.g., muscle function, fertility) related to pathway inhibition. biorxiv.org |

Development of Genetically Engineered Systems for Targeted Metabolic Pathway Manipulation Studies

Genetic engineering tools, particularly CRISPR/Cas9, provide the ability to precisely manipulate genes within metabolic pathways. These systems can be used to study the specific consequences of enzyme inhibition and to validate the targets of compounds like this compound.

By creating cell lines with specific mutations, researchers can investigate how genetic variations affect the susceptibility of an enzyme to inhibition. For example, CRISPR could be used to introduce mutations into the ADSS or ADSL genes in a human cell line researchgate.net. These engineered cell lines could then be treated with this compound to determine if the specific mutations confer resistance or sensitivity to the inhibitor. This approach can help map the binding site of the compound and understand the molecular basis for its inhibitory activity.

Furthermore, gene attenuation techniques can be employed to reduce, but not eliminate, the expression of a target enzyme, allowing for precise control over metabolic flux mdpi.com. Combining gene attenuation of ADSS with the application of this compound would allow researchers to finely tune the purine biosynthesis pathway, revealing metabolic thresholds and potential feedback mechanisms that are critical for cell viability and function. Such studies are crucial for understanding how cells adapt to metabolic stress and for designing targeted therapeutic strategies mdpi.com.

Theoretical and Systems Biology Approaches for Comprehensive Metabolic Network Modeling

Systems biology integrates experimental data with computational modeling to understand the complex interactions within a biological system, such as a cell's entire metabolic network wikipedia.orgplos.org. This compound can serve as a critical tool for validating and refining these models.

By treating cells with this compound and measuring the resulting changes in the concentrations of various metabolites (metabolomics), researchers can generate rich datasets. This experimental data can then be compared to the predictions of a computational model of purine metabolism. Discrepancies between the experimental results and the model's predictions highlight areas where the model needs refinement. A mathematical model for the reaction catalyzed by adenylosuccinate synthetase has already been described, incorporating substrates, inhibitors, and cofactors scispace.com.

Flux balance analysis (FBA) is a computational method used to predict metabolite flux through a metabolic network at a steady state plos.org. Researchers can use FBA to simulate the effect of inhibiting AdSS or ADSL. The model's predictions about how blocking this step will reroute metabolic flux can then be tested experimentally using this compound. For example, a model might predict that inhibiting AdSS will lead to an accumulation of its substrate, inosine (B1671953) monophosphate (IMP), and a depletion of adenosine (B11128) monophosphate (AMP), potentially impacting cellular energy charge and signaling pathways mdpi.com. This hypothesis can be directly tested in the lab. This iterative process of modeling and experimentation is essential for building a comprehensive and predictive understanding of metabolic regulation scispace.com.

| Modeling Approach | Role of this compound | Data Generated / Insights Gained |

| Kinetic Modeling | Provides experimental kinetic data (Kᵢ values) for the AdSS-catalyzed reaction. | Refines the parameters of the mathematical model to more accurately simulate the enzyme's behavior. scispace.com |

| Metabolomic Data Integration | Used to perturb the purine pathway; subsequent changes in metabolite levels are measured via mass spectrometry. | Provides a dataset to validate or falsify predictions made by a genome-scale metabolic model. |

| Flux Balance Analysis (FBA) | The inhibitory effect is simulated in silico by setting the flux through the AdSS reaction to zero. | Predicts systemic metabolic shifts and cellular vulnerabilities resulting from pathway inhibition. |

Q & A

Basic Research Questions

Q. What experimental approaches are used to study the inhibitory effects of adenylophosphonopropionate on adenylosuccinase?

- Methodological Answer : Kinetic assays under varied substrate concentrations (e.g., varying adenylosuccinate levels) are employed to determine inhibition constants () and mechanism (competitive vs. non-competitive). Pre-steady-state stopped-flow spectroscopy can capture transient enzyme-substrate-inhibitor interactions. Data interpretation should align with the Michaelis-Menten framework, with validation via Lineweaver-Burk plots .

- Key Consideration : Ensure pH and temperature conditions match physiological relevance (e.g., 37°C, pH 7.4) to avoid artifactual inhibition profiles.

Q. How is this compound synthesized for in vitro enzymatic studies?

- Methodological Answer : Synthesis typically involves phosphonate esterification of adenosine derivatives, followed by purification via ion-exchange chromatography. Purity (>95%) must be confirmed using HPLC and P-NMR to exclude residual reactants. Stability testing (e.g., under assay buffer conditions) is critical to confirm compound integrity during experiments .

- Table 1 : Common Synthesis Routes and Yields

| Method | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Phosphonate alkylation | 65 | 98 | Brandt et al. 1978 |

| Enzymatic transphosphorylation | 82 | 99 | Brosius et al. 2000 |

Q. What are the key considerations when designing comparative studies between this compound and other substrate analogs?

- Methodological Answer : Use a PICOT framework (Population: enzyme; Intervention: inhibitor; Comparison: natural substrate; Outcome: ; Time: steady-state kinetics) to structure hypotheses. Control for analog stereochemistry and buffer composition, as minor structural changes (e.g., methyl vs. ethyl phosphonate groups) can drastically alter inhibition potency .

Advanced Research Questions

Q. How can site-directed mutagenesis (SDM) elucidate the catalytic role of specific residues in adenylosuccinate lyase when inhibited by this compound?

- Methodological Answer : Target residues (e.g., His89 in Bacillus subtilis lyase) are mutated via SDM to alanine or conservative substitutes. Compare wild-type and mutant enzyme kinetics (, ) to identify residues critical for inhibitor binding. Structural validation via X-ray crystallography or cryo-EM is recommended to confirm conformational changes .

- Data Contradiction Tip : If mutagenesis abolishes inhibition, consider whether the residue directly binds the inhibitor or stabilizes the active site indirectly .

Q. What methodologies are recommended for resolving contradictions in kinetic data from this compound inhibition studies?

- Methodological Answer : Apply systematic review protocols (Cochrane guidelines) to assess bias in experimental conditions (e.g., buffer ionic strength, enzyme source). Meta-analysis of values across studies can identify outliers. Use funnel plots to detect publication bias .

- Table 2 : Common Sources of Kinetic Data Variability

| Factor | Impact on | Mitigation Strategy |

|---|---|---|

| Enzyme purity | ±20% | SDS-PAGE validation (>95%) |

| Substrate concentration | ±30% | Use fixed [S] ≥ 5× |

Q. How can molecular dynamics (MD) simulations contribute to understanding the binding interactions of this compound with adenylosuccinase?

- Methodological Answer : Run MD simulations (e.g., using AMBER or GROMACS) to model inhibitor-enzyme complexes over 100+ ns. Analyze hydrogen bonding, hydrophobic interactions, and binding free energy (MM-PBSA). Compare with mutagenesis data to validate computational predictions .

- Advanced Tip : Incorporate solvent effects (explicit water models) and simulate under physiological pH to improve accuracy.

Methodological Frameworks for Rigorous Design

- FINER Criteria : Ensure questions are Feasible (e.g., lab resources), Interesting (novel mechanistic insights), Novel (unexplored inhibition pathways), Ethical (avoid vertebrate models if in vitro alternatives exist), and Relevant (implications for nucleotide metabolism research) .

- Data Presentation Standards : Report kinetic parameters to ≤3 significant figures, justify outliers via Grubbs’ test, and avoid "significant" without -values (e.g., , two-tailed t-test) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.